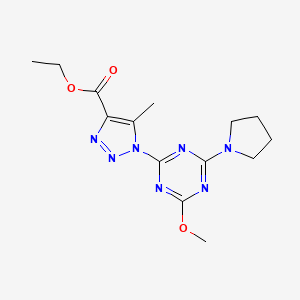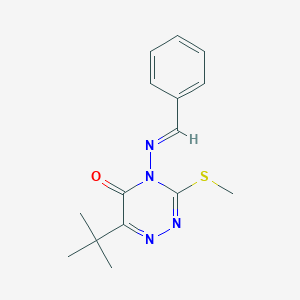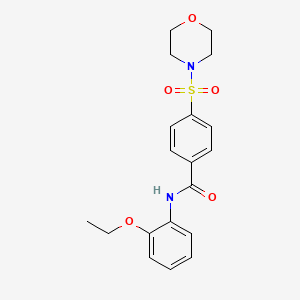![molecular formula C21H22N4O3 B5592083 3-(4-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-1-piperazinyl)phenol](/img/structure/B5592083.png)
3-(4-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-1-piperazinyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-(4-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-1-piperazinyl)phenol" falls within a class of organic molecules that feature elements such as a methoxyphenyl group, a pyrazolyl group, and a piperazinyl group. These functionalities are common in various research contexts due to their potential biological activities and chemical properties.
Synthesis Analysis
The synthesis of compounds similar to the one often involves multi-step reactions, including acylation, arylation, and coupling reactions. For example, the synthesis of 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride was achieved through ferulic acid acetylation, followed by reaction with piperazine to obtain the target product with a yield of over 56.9% (Wang Xiao-shan, 2011).
Molecular Structure Analysis
Molecular structure and spectroscopic data of related compounds are obtained using computational methods like DFT (B3LYP) with basis set calculations. This allows for the optimization of molecular geometry, assignment of vibrational spectra, and calculation of molecular parameters such as bond lengths and angles. Molecular docking results can predict biological effects (A. Viji et al., 2020).
Chemical Reactions and Properties
Chemical properties of related compounds can be analyzed through their reactivity patterns, such as their ability to form hydrogen-bonded chains in crystalline structures or undergo addition-rearrangement reactions. These properties are influenced by the compound's functional groups and overall molecular structure (Jorge Trilleras et al., 2005).
Physical Properties Analysis
The physical properties of compounds in this class, such as solubility, melting points, and crystalline structure, can be deduced from studies on similar molecules. For instance, hydrogen-bonded chains contribute to the stability and crystalline structure of related compounds (Jorge Trilleras et al., 2005).
Chemical Properties Analysis
Chemical properties, including reactivity with other chemical species, stability under various conditions, and potential for undergoing specific types of chemical reactions, are critical for understanding the applications and limitations of these compounds. Detailed computational and experimental analyses provide insights into these aspects (A. Viji et al., 2020).
科学的研究の応用
Molecular Docking and Quantum Chemical Calculations
The molecular structure and spectroscopic data of related compounds have been studied using Density Functional Theory (DFT), revealing insights into bond lengths, angles, and intramolecular charge transfers. These studies are crucial for understanding the interactions and potential applications of similar compounds in scientific research (A. Viji, V. Balachandran, S. Babiyana, B. Narayana, Vinutha V. Saliyan, 2020).
Efficient Synthesis of PPARpan Agonists
Research has shown efficient synthesis methods for compounds with similar structures, highlighting their potential as PPARpan agonists. This work includes regioselective bond formation and introduction of specific chemical groups, demonstrating the compound's relevance in scientific research applications (Jiasheng Guo, G. A. Erickson, Russ N. Fitzgerald, R. Matsuoka, Stephen W. Rafferty, M. Sharp, B. R. Sickles, J. Wisowaty, 2006).
Synthesis of Key Intermediates
The synthesis of key intermediates like 4-[4-(4-Aminophenyl)piperazin-1-yl]phenol, essential for the production of drugs like posaconazole, illustrates the chemical's significance in the development of pharmaceuticals. This research provides a foundation for synthesizing similar compounds for various scientific applications (Wang Xu-heng, 2013).
Annular Tautomerism Studies
The study of annular tautomerism in NH-pyrazoles provides insights into the structural dynamics and interactions of similar compounds. Understanding these tautomeric forms is crucial for their application in scientific research, particularly in designing compounds with specific properties (P. Cornago, P. Cabildo, R. Claramunt, L. Bouissane, E. Pinilla, M. Torres, J. Elguero, 2009).
Hydrogen-bonded Chain Studies
Research on compounds like 3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)propenone has provided valuable insights into hydrogen-bonded chains, crucial for understanding the molecular assembly and potential applications in nanotechnology and materials science (Jorge Trilleras, J. Quiroga, J. Cobo, J. N. Low, C. Glidewell, 2005).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[4-(3-hydroxyphenyl)piperazin-1-yl]-[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-28-18-7-2-4-15(12-18)19-14-20(23-22-19)21(27)25-10-8-24(9-11-25)16-5-3-6-17(26)13-16/h2-7,12-14,26H,8-11H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKPZVXBEVLFDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(1H-imidazol-2-yl)-1-[2-(2-phenylethoxy)benzoyl]piperidine](/img/structure/B5592001.png)
![5-isopropyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-3-isoxazolecarboxamide](/img/structure/B5592007.png)
![2-{[(2-chlorophenyl)sulfonyl]amino}ethyl (4-chlorophenyl)carbamate](/img/structure/B5592011.png)

![2,6-difluoro-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4-methoxybenzamide hydrochloride](/img/structure/B5592023.png)

![2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid](/img/structure/B5592035.png)
![2-{1-[(1-propyl-1H-imidazol-2-yl)methyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5592040.png)
![2-chloro-6-fluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5592042.png)
![7,9-dimethylpyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione](/img/structure/B5592050.png)


![5-[(2-ethoxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B5592066.png)
